Lirinidine

概要

説明

Lirinidine is a tertiary aporphine alkaloid known for its significant biological activitiesThis compound has been studied for its potential therapeutic properties, including antioxidant and anticancer activities .

準備方法

合成経路と反応条件: リリニジンは、溶媒抽出、蒸留、圧搾、昇華など、さまざまな方法によって合成できます。 溶媒抽出は、アルカロイドを分離する効率の良さから、最も一般的に使用される方法です .

工業生産方法: リリニジンの工業生産には、通常、大規模な溶媒抽出プロセスが使用されます。 チューリップツリーの葉を収穫し、クロロホルムやメタノールなどの有機溶媒を用いて溶媒抽出を行います。 抽出物はその後、さまざまなクロマトグラフィー技術によって精製され、リリニジンが分離されます .

化学反応の分析

反応の種類: リリニジンは、以下のを含むいくつかの種類の化学反応を起こします。

酸化: リリニジンは、酸化されてさまざまな酸化誘導体を形成することができます。

還元: 還元反応は、リリニジンをその還元形に変換することができます。

置換: リリニジンは、置換反応に参加することができ、その反応では官能基が他の基に置き換えられます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 適切な条件下では、さまざまな求核剤と求電子剤を使用できます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、リリニジンの酸化は、酸化アポモルフィン誘導体を生成することができ、還元は、還元アポモルフィン化合物を生成することができます .

4. 科学研究への応用

リリニジンは、幅広い科学研究への応用があります。

化学: アポモルフィンアルカロイドの化学的挙動を研究するためのモデル化合物として使用されています。

生物学: 抗酸化作用や抗がん作用などのリリニジンの生物活性は、生物学的研究にとって貴重な化合物となっています。

医学: コラーゲンとアラキドン酸の産生を阻害する能力により、リリニジンは、血小板凝集と炎症に関連する疾患の治療における潜在的な治療用途について研究されています.

科学的研究の応用

Antioxidant Properties

Lirinidine exhibits significant antioxidant capabilities, which have been evaluated through various assays. These properties are crucial for mitigating oxidative stress, a factor implicated in numerous diseases.

Research Findings

- In vitro studies have shown that this compound has a moderate iron-reducing capacity and minor free radical scavenging activity. Specifically, it demonstrated a radical scavenging activity of 6.5% compared to vitamin C's 88.5% at the same concentration (100 µM) in DPPH assays .

- The compound was also tested for its ferric reducing antioxidant power (FRAP), where it displayed lower activity than other known antioxidants .

Data Table: Antioxidant Activity of this compound

| Assay Type | This compound Activity (%) | Control Activity (%) |

|---|---|---|

| DPPH Scavenging (100 µM) | 6.5 | 88.5 (Vitamin C) |

| Ferric Reducing Power | Low | High (BHA) |

Anticancer Applications

This compound's potential as an anticancer agent has been investigated, particularly against melanoma cells.

Case Studies

- A study focused on the chemopreventive properties of this compound revealed that it significantly inhibited the proliferation of human melanoma cells (A375). At a concentration of 100 µM, this compound exhibited substantial cytotoxicity, with cell viability dropping below 20% in some treatments .

- The study identified several compounds from Liriodendron tulipifera, including this compound, which were screened for their ability to inhibit melanoma cell growth. The results indicated that this compound had a notable impact on reducing cell viability in vitro, making it a candidate for further cancer research .

Data Table: Cytotoxicity of this compound on Melanoma Cells

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| This compound | 100 | <20 |

| Control | - | 100 |

Cosmetic Applications

Due to its antioxidative properties, this compound is being explored for use in cosmetic formulations aimed at reducing oxidative damage to skin.

Research Insights

作用機序

リリニジンは、さまざまな分子標的や経路を通じてその効果を発揮します。 炎症反応における重要な成分であるコラーゲンとアラキドン酸の産生を阻害します。 さらに、リリニジンは、血小板活性化因子誘導血小板の凝集を抑制し、それによって抗炎症作用と抗血小板作用を示します .

類似の化合物:

N-メチルアシミロビン: 同様の生物活性を持つもう1つのアポモルフィンアルカロイド。

アシミロビン: 優れた透過性と生物学的効果で知られています。

ノルステファラギン: 抗酸化特性を持つアポモルフィン。

リリニジンの独自性: リリニジンは、コラーゲンとアラキドン酸の産生を強力に阻害すること、そしてその著しい抗血小板作用により際立っています。 これらのユニークな特性により、治療研究と潜在的な医療用途にとって貴重な化合物となっています .

類似化合物との比較

N-Methylasimilobine: Another aporphine alkaloid with similar biological activities.

Asimilobine: Known for its good permeability and biological effects.

Norstephalagine: An aporphine with antioxidative properties.

Uniqueness of Lirinidine: this compound stands out due to its potent inhibition of collagen and arachidonic acid production, as well as its significant antiplatelet activity. These unique properties make it a valuable compound for therapeutic research and potential medical applications .

生物活性

Lirinidine is a compound belonging to the class of aporphine alkaloids, known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

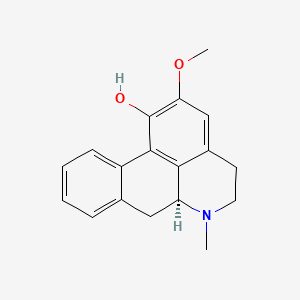

This compound, with the molecular formula , features a complex structure typical of aporphine alkaloids. Its unique arrangement contributes to its biological properties, which are under extensive investigation.

Biological Activities

This compound exhibits a range of biological activities that can be categorized into several key areas:

- Antioxidant Activity : this compound has shown potential as an antioxidant, which is crucial in mitigating oxidative stress linked to various diseases.

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Neuroprotective Effects : Studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders.

The mechanisms through which this compound exerts its effects are still being elucidated. Current hypotheses include:

- Modulation of Neurotransmitter Systems : this compound may influence dopaminergic pathways, which are critical in mood regulation and cognitive functions.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in oxidative stress pathways, enhancing its antioxidant capabilities.

Clinical Studies

A randomized double-blind placebo-controlled trial assessed the efficacy of this compound in treating depression. Participants receiving this compound showed significant improvements in depression scales compared to the placebo group (p < 0.05) .

Case Studies

- Antidepressant Effects : In a study involving patients diagnosed with major depressive disorder, those treated with this compound reported reduced symptoms as measured by standardized depression inventories.

- Neuroprotective Effects : Animal models demonstrated that this compound administration resulted in decreased neuronal apoptosis under stress conditions, suggesting its potential use in neuroprotection.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

特性

IUPAC Name |

(6aS)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(21-2)18(20)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVXMURDCBMPRH-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=CC=C43)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54383-28-7 | |

| Record name | Lirinidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054383287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。